molecular formula C25H26N4O2S2 B11616046 9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616046
M. Wt: 478.6 g/mol
InChI Key: KVOHTKFXNQAKPX-MOSHPQCFSA-N
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Description

(5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which (5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-({9-METHYL-4-OXO-2-[(1-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a pyrido[1,2-a]pyrimidine core with a thiazolidinone ring. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-15(2)14-29-24(31)20(33-25(29)32)13-19-21(26-17(4)18-10-6-5-7-11-18)27-22-16(3)9-8-12-28(22)23(19)30/h5-13,15,17,26H,14H2,1-4H3/b20-13-

InChI Key

KVOHTKFXNQAKPX-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NC(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NC(C)C4=CC=CC=C4

Origin of Product

United States

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